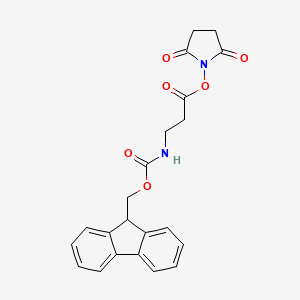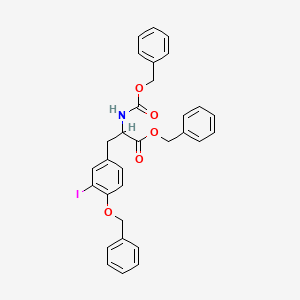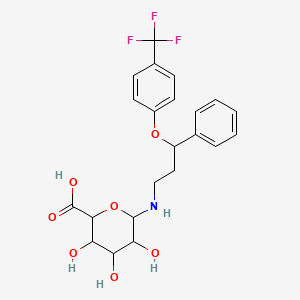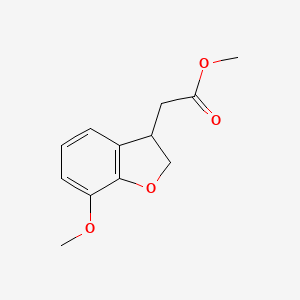
Fmoc-beta-Ala-OSu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-beta-Ala-OSu: (Éster de N-hidroxisuccinimida de 9-fluorenilmetil-oxocarbonil-beta-alanina) es un compuesto ampliamente utilizado en la síntesis de péptidos. Actúa como grupo protector para los aminoácidos, facilitando la síntesis de péptidos al evitar reacciones secundarias no deseadas. El grupo Fmoc es lábil en base, lo que significa que se puede eliminar en condiciones básicas, lo que lo convierte en una opción popular en la síntesis de péptidos en fase sólida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Fmoc-beta-Ala-OSu generalmente implica la reacción de cloruro de 9-fluorenilmetil-oxocarbonil (Fmoc-Cl) con beta-alanina en presencia de una base, seguida de la reacción con N-hidroxisuccinimida (OSu). Las condiciones de reacción generalmente implican mantener un pH de 8-9 y reaccionar a temperatura ambiente durante varias horas .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para asegurar un alto rendimiento y pureza. El uso de sistemas automatizados y reactores ayuda a aumentar la producción manteniendo la consistencia y la calidad.
Análisis De Reacciones Químicas
Tipos de reacciones: Fmoc-beta-Ala-OSu principalmente experimenta reacciones de sustitución. El grupo Fmoc se puede eliminar en condiciones básicas, generalmente usando piperidina, para producir el aminoácido libre. El compuesto también puede participar en reacciones de acoplamiento con otros aminoácidos para formar péptidos .
Reactivos y condiciones comunes:
Desprotección: La piperidina en dimetilformamida (DMF) se usa comúnmente para eliminar el grupo Fmoc.
Acoplamiento: El compuesto reacciona con aminoácidos en presencia de agentes de acoplamiento como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC).
Productos principales:
Desprotección: La eliminación del grupo Fmoc produce beta-alanina.
Acoplamiento: Formación de enlaces peptídicos con otros aminoácidos.
Aplicaciones Científicas De Investigación
Química: Fmoc-beta-Ala-OSu se utiliza ampliamente en la síntesis de péptidos y peptidomiméticos. Permite la protección y desprotección selectiva de aminoácidos, facilitando el ensamblaje gradual de péptidos .
Biología: En la investigación biológica, los péptidos sintetizados utilizando this compound se utilizan como sondas, inhibidores y agentes terapéuticos. La capacidad del compuesto para formar enlaces peptídicos estables lo hace valioso para estudiar las interacciones y funciones de las proteínas.
Medicina: Los péptidos sintetizados utilizando this compound tienen aplicaciones en el desarrollo de fármacos. Se utilizan en el diseño de fármacos basados en péptidos, vacunas y agentes de diagnóstico.
Industria: En la industria farmacéutica, this compound se utiliza en la síntesis a gran escala de fármacos peptídicos. Su papel en la síntesis de péptidos en fase sólida lo convierte en un componente crucial en la producción de diversos péptidos terapéuticos.
Mecanismo De Acción
El mecanismo por el cual Fmoc-beta-Ala-OSu ejerce sus efectos implica la protección del grupo amino de la beta-alanina. El grupo Fmoc se introduce en el aminoácido, evitando reacciones no deseadas durante la síntesis de péptidos. El grupo Fmoc se puede eliminar en condiciones básicas, revelando el grupo amino libre para reacciones adicionales. Los objetivos moleculares y las vías implicadas incluyen los grupos amino de aminoácidos y péptidos .
Comparación Con Compuestos Similares
Compuestos similares:
Fmoc-beta-Ala-OH: La forma hidroxilo del compuesto, utilizada en aplicaciones similares, pero sin el éster de N-hidroxisuccinimida.
Fmoc-OSu: Utilizado para la protección de grupos amino en varios aminoácidos.
Fmoc-Cl: Otro reactivo utilizado para introducir el grupo Fmoc en aminoácidos.
Singularidad: Fmoc-beta-Ala-OSu es único en su capacidad de proporcionar tanto protección como activación del grupo amino, facilitando la síntesis eficiente de péptidos. Su estabilidad y facilidad de eliminación en condiciones básicas lo convierten en una opción preferida en la síntesis de péptidos en fase sólida .
Propiedades
Número CAS |
245421-51-6 |
|---|---|
Fórmula molecular |
C22H20N2O6 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C22H20N2O6/c25-19-9-10-20(26)24(19)30-21(27)11-12-23-22(28)29-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,28) |
Clave InChI |
POYCVXKFJFKSOH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12291738.png)
![5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;chloride](/img/structure/B12291740.png)
![[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid)](/img/structure/B12291744.png)
![11-Hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione](/img/structure/B12291751.png)
![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/structure/B12291752.png)

![6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one](/img/structure/B12291757.png)
![cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha]](/img/structure/B12291759.png)

![6-Benzofuranethanamine,N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]-](/img/structure/B12291774.png)


![Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12291823.png)

